N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran and quinazolinone moiety, which are known for their biological activities.
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H17N3O4/c24-18(22-14-7-8-15-13(10-14)11-27-20(15)26)6-3-9-23-12-21-17-5-2-1-4-16(17)19(23)25/h1-2,4-5,7-8,10,12H,3,6,9,11H2,(H,22,24) |
InChI Key |
OQISMBHYNAWLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.
Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid with formamide or a similar reagent.
Coupling Reaction: The final step involves coupling the benzofuran and quinazolinone intermediates using a suitable linker, such as a butanamide chain, under specific reaction conditions like the presence of a coupling agent (e.g., EDCI) and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or benzofuran moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, altering their activity. The quinazolinone moiety can bind to DNA or proteins, affecting cellular processes. These interactions can modulate signaling pathways, leading to the compound’s observed biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
